2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
Novel potent ligand at 5-HT3A and 5-HT3AB receptors with different activities; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
55686-37-8
VCID:
VC0005853
InChI:
InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H
SMILES:
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl
Molecular Formula:
C13H16Cl2N4
Molecular Weight:
299.199
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
CAS No.: 55686-37-8
Cat. No.: VC0005853
Molecular Formula: C13H16Cl2N4
Molecular Weight: 299.199
* For research use only. Not for human or veterinary use.
Specification
| Description | Novel potent ligand at 5-HT3A and 5-HT3AB receptors with different activities; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 55686-37-8 |
| Molecular Formula | C13H16Cl2N4 |
| Molecular Weight | 299.199 |
| IUPAC Name | 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride |
| Standard InChI | InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H |
| Standard InChI Key | KRCHRLLSRBMCBX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator